

Application Notes and Protocols for XT® POLYMER 375

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CP 375

Cat. No.: B15545673

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

XT® POLYMER 375 is an impact-modified acrylic-based multipolymer compound known for its excellent chemical resistance, good impact strength, and superior thermoformability.^[1] It is a widely used material in the medical and pharmaceutical industries due to its resistance to EtO (ethylene oxide), gamma, and E-beam sterilization methods, as well as its resistance to PVC plasticizers.^[1] These properties make it a suitable candidate for a variety of applications, including medical devices, pharmaceutical packaging, and laboratory equipment.^{[2][3]} This document provides detailed application notes, experimental protocols, and key material data for researchers and professionals working with XT® POLYMER 375.

Material Properties

The following tables summarize the key physical, mechanical, thermal, and optical properties of XT® POLYMER 375. This data is essential for designing experiments and fabricating devices.

Table 1: Physical and Mechanical Properties of XT® POLYMER 375

Property	Test Method	Value
Specific Gravity	ASTM D792	1.11 g/cc
Water Absorption	ASTM D570	≤ 0.30 %
Linear Mold Shrinkage	ASTM D951	0.0040 - 0.0070 cm/cm
Hardness, Rockwell M	ASTM D785	45
Tensile Strength at Break	ASTM D638	48.3 MPa
Elongation at Break	ASTM D638	28 %
Tensile Modulus	ASTM D638	2.55 GPa
Flexural Strength	ASTM D790	75.8 MPa
Flexural Modulus	ASTM D790	2.41 GPa
Izod Impact, Notched	ASTM D256	1.07 J/cm

Data sourced from myChem.

[\[1\]](#)

Table 2: Thermal and Optical Properties of XT® POLYMER 375

Property	Test Method	Value
Vicat Softening Point	ASTM D1525	93 °C
Light Transmission	ASTM D1003	90 %
Haze	ASTM D1003	2.5 %
Melt Flow Rate (230°C/5.0 kg)	ASTM D1238	2.6 g/10 min

Data sourced from

CYROLITE® and myChem.[\[1\]](#)

[\[2\]](#)

Applications in Research and Drug Development

XT® POLYMER 375's unique combination of properties makes it suitable for a range of applications in research and development.

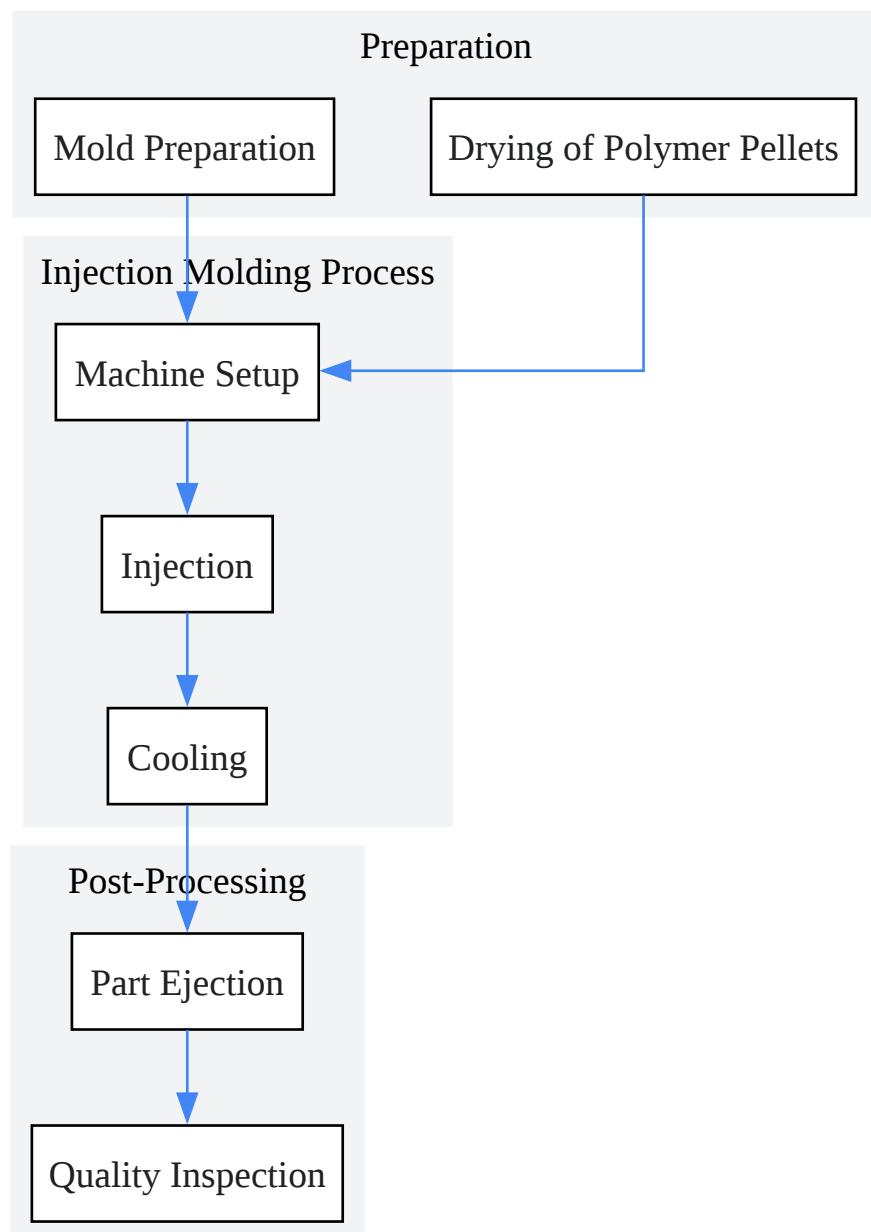
- Medical Devices: The material's biocompatibility (meeting USP Class VI and ISO 10993-1 requirements for the colorless grade) and sterilizability make it ideal for IV accessories, blood handling devices, respiratory and ventilation equipment, and medical filter housings.[2][4]
- Pharmaceutical Packaging: Its excellent chemical resistance and clarity are advantageous for rigid packaging for pharmaceuticals, ensuring drug stability and integrity.[2][3]
- Laboratory Equipment: The polymer can be used to fabricate custom lab-on-a-chip devices, microfluidic components, and housings for diagnostic instruments due to its good moldability and optical properties.

Experimental Protocols

Protocol 1: Fabrication of a Microfluidic Device via Injection Molding

This protocol outlines the general steps for fabricating a microfluidic device using XT® POLYMER 375 with injection molding.

Materials:


- XT® POLYMER 375 pellets
- Injection molding machine with a general-purpose screw
- Mold with desired microfluidic channel design
- Personal Protective Equipment (PPE)

Methodology:

- Mold Preparation: Ensure the mold is clean and free of any contaminants. For microfluidic applications, a high-precision mold is required.

- Drying: While not always necessary, drying the XT® POLYMER 375 pellets for 2-4 hours at 70-80°C can prevent surface defects in the final product.
- Machine Setup:
 - Set the barrel temperatures to a profile suitable for XT® POLYMER 375, typically ranging from 204°C to 246°C.[1]
 - Set the mold temperature between 40°C and 70°C.
 - Use a moderate injection speed and a holding pressure sufficient to fill the micro-features of the mold.
- Injection Molding:
 - Feed the XT® POLYMER 375 pellets into the hopper.
 - Initiate the injection molding cycle. The polymer will be melted, injected into the mold, and then cooled to form the final part.
- Part Ejection and Inspection:
 - Once the cooling cycle is complete, the molded microfluidic device is ejected from the mold.
 - Inspect the device for any defects, such as incomplete filling of channels, flash, or warping.

Diagram: Injection Molding Workflow for Microfluidic Device Fabrication

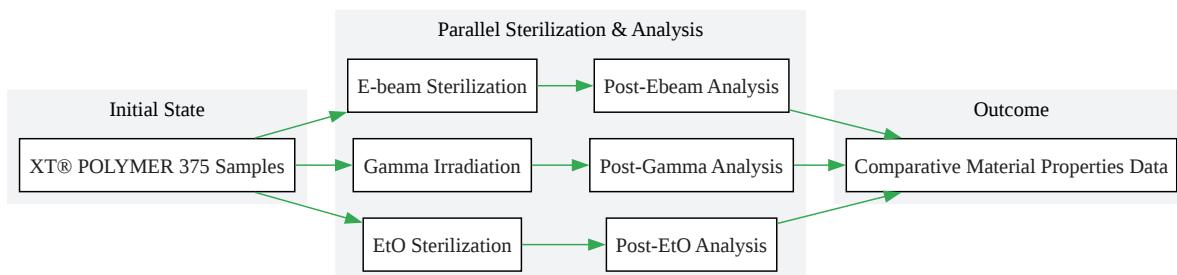
[Click to download full resolution via product page](#)

Caption: Workflow for fabricating a microfluidic device.

Protocol 2: Sterilization Compatibility Testing

This protocol describes a method to assess the impact of common sterilization techniques on the properties of XT® POLYMER 375.

Materials:

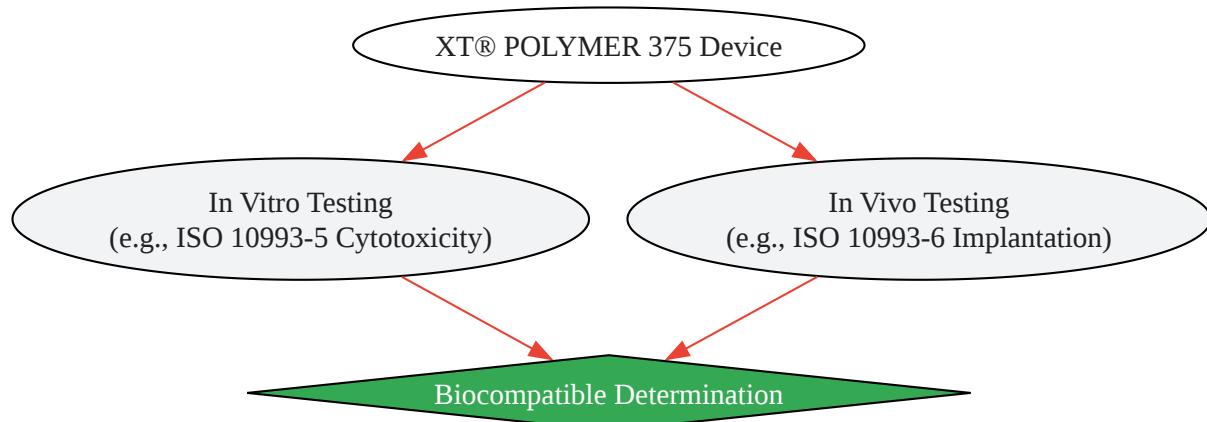

- Samples of XT® POLYMER 375 (e.g., molded test coupons)
- Ethylene Oxide (EtO) sterilizer
- Gamma irradiator
- E-beam source
- Spectrophotometer (for optical properties)
- Tensile testing machine (for mechanical properties)

Methodology:

- Baseline Characterization:
 - Measure the light transmission and haze of a set of control samples using a spectrophotometer.
 - Measure the tensile strength and elongation at break of another set of control samples using a tensile testing machine.
- Sterilization Exposure:
 - Divide the remaining samples into three groups.
 - Group A (EtO): Expose the samples to a standard EtO sterilization cycle.
 - Group B (Gamma): Expose the samples to a typical dose of gamma irradiation (e.g., 25-40 kGy).
 - Group C (E-beam): Expose the samples to a standard dose of E-beam radiation.
- Post-Sterilization Analysis:
 - After each sterilization method, repeat the optical and mechanical property measurements performed in the baseline characterization.
- Data Comparison:

- Compare the post-sterilization data with the baseline data to determine any changes in material properties. XT® POLYMER 375 is known to be resistant to these sterilization methods.[1]

Diagram: Sterilization Compatibility Testing Workflow


[Click to download full resolution via product page](#)

Caption: Workflow for sterilization compatibility testing.

Signaling Pathways and Material Interaction

While XT® POLYMER 375 is an inert polymer, in drug delivery and medical device applications, understanding its surface interactions with biological systems is crucial. The following diagram illustrates a hypothetical logical relationship for assessing biocompatibility.

Diagram: Logical Relationship for Biocompatibility Assessment

[Click to download full resolution via product page](#)

Caption: Logical flow for biocompatibility assessment.

Disclaimer: The experimental protocols provided are for informational purposes and should be adapted to specific research needs and safety guidelines. All listed technical data are typical values and do not constitute a materials specification.[\[2\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mychem.ir [mychem.ir]
- 2. cyrolite.com [cyrolite.com]
- 3. CAMPUSplastics | datasheet [campusplastics.com]
- 4. XT® POLYMER 375 - CYROLITE® [cyrolite.com]
- To cite this document: BenchChem. [Application Notes and Protocols for XT® POLYMER 375]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15545673#cp-375-material-science-applications\]](https://www.benchchem.com/product/b15545673#cp-375-material-science-applications)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com